1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic compound featuring an isoindole core fused with a thiazole ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S/c15-9-7-2-1-6(11(17)18)5-8(7)10(16)14(9)12-13-3-4-19-12/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGJFDHHPHOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst. For instance, using SiO2-tpy-Nb as a catalyst in a solvent mixture of isopropanol and water under reflux conditions can yield the desired product with moderate to excellent yields (41-93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, the incorporation of thiazole into isoindole structures has been linked to enhanced antibacterial activity .
Antifungal Properties
Research indicates that compounds similar to 1,3-dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit antifungal activity against pathogens such as Candida species and Aspergillus species. Preliminary bioassays have suggested moderate inhibition against these fungi .
Anti-inflammatory Effects
There is emerging evidence that thiazole-containing compounds can exert anti-inflammatory effects. The mechanism is thought to involve the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their antibacterial activity. Among these, compounds bearing the isoindole structure demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications at the thiazole position can enhance efficacy .
Study 2: Antifungal Evaluation
Another study focused on the antifungal properties of thiazole derivatives revealed that certain compounds exhibited effective inhibition against Botrytis cinerea, a common fungal pathogen affecting crops. This highlights the agricultural potential of such compounds .
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, compounds containing thiazole rings can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The thiazol-2-yl group introduces electron-withdrawing properties, enhancing acidity at the carboxylic acid position compared to electron-donating substituents like o-tolyl .
- Steric Bulk: Bulky substituents (e.g., 4-phenoxyphenyl) reduce solubility in aqueous media but improve lipid membrane penetration .
Physicochemical Properties
Comparative Data
Key Observations :
- The thiazol-2-yl analog exhibits moderate lipophilicity (LogP = 1.34), balancing membrane permeability and aqueous solubility .
- Sulfone-containing analogs (e.g., 1,3-dioxo-2-(1,1-dioxidotetrahydrothiophen-3-yl)) show improved solubility due to polar sulfone groups .
Enzyme Inhibition Studies
In a comparative study of shikimate dehydrogenase (SDH) inhibitors, the following data were reported:
| Compound | IC₅₀ (μM) | Binding Energy (kcal/mol) | Binding Free Energy (kcal/mol) |
|---|---|---|---|
| This compound | 1.34 | −7.29 | −104.27 |
| 4-Bromo-3-cyanobenzoic acid | 2.34 | −7.39 | −90.80 |
| 6-Nitroquinazoline-2,4-diol (NQD) | 0.56 | −7.70 | −94.92 |
| Methyl 3-bromo-4-hydroxybenzoate | 2.63 | −6.76 | −81.74 |
Key Observations :
- Despite a higher IC₅₀ than NQD, the thiazol-2-yl analog shows superior binding free energy (−104.27 kcal/mol), suggesting strong enthalpic interactions with SDH .
- The carboxylic acid group is critical for forming hydrogen bonds with active-site residues (e.g., Arg 228 and Lys 175 in SDH) .
Commercial Availability and Pricing
| Compound | Supplier | Purity | Price (50 mg) |
|---|---|---|---|
| This compound | 1PlusChem | 98% | $76.00 |
| 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | Santa Cruz Biotechnology | ≥95% | $208.00 (1 g) |
| 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | American Elements | Not stated | Price on request |
Biological Activity
1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of isoindoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is with a molecular weight of 425.5 g/mol. The compound features a unique structure that combines the isoindoline framework with thiazole and dioxo groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H15N3O3S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 1,3-dioxo-N-(2-phenylphenyl)-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
| InChI Key | DTYKIKJMXCRNRH-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer activity. For instance, a study reported that certain 2,3-dihydro-1,3-dioxo derivatives act as inhibitors of endo-beta-glucuronidase heparanase with IC50 values ranging from 200 to 500 nM. These compounds demonstrated high selectivity over human beta-glucuronidase and showed anti-angiogenic effects, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The structural components of 1,3-dioxo compounds have been linked to antimicrobial effects. Various thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is crucial for enhancing the bioactivity of these compounds .
Anti-inflammatory Effects
Compounds similar to 1,3-Dioxo-2-thiazol-2-yl derivatives have shown promise in modulating inflammatory pathways. They may inhibit key enzymes involved in inflammatory responses, thereby reducing symptoms associated with chronic inflammation .
The biological activity of 1,3-Dioxo-2-thiazol-2-yl compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit enzymes such as heparanase involved in tumor progression.
- Receptor Interaction : Binding to specific receptors can modulate cellular responses and signal transduction pathways.
- Cytotoxicity : Inducing apoptosis in cancer cells through various pathways has been observed in related compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Heparanase Inhibition : A novel class of isoindole derivatives was identified as potent heparanase inhibitors with implications for cancer therapy .
- Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines (e.g., Jurkat and U251) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring and thiazole moiety significantly affect the anticancer potency and selectivity of these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via condensation of phthalic anhydride derivatives with thiazol-2-ylmethylamine under acidic conditions. Key steps include:
- Functionalization : Use of acetic acid and sodium acetate as catalysts for cyclization (common in isoindole synthesis).
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography for high purity (>95%) .
- Optimization : Reaction temperatures (80–100°C) and molar ratios (1:1.1 anhydride:amine) minimize side products. Continuous flow reactors improve scalability and yield in industrial research settings .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Structural Confirmation :
- NMR : H and C NMR identify protons (e.g., thiazole C-H at δ 7.8–8.2 ppm) and carbonyl groups (C=O at ~170 ppm).
- X-ray Crystallography : Resolves the fused isoindole-thiazole system and confirms stereochemistry .
- Purity Validation :
- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase).
- Elemental Analysis : Matches calculated C, H, N, S percentages within 0.3% deviation .
Q. What key functional groups dictate the compound’s reactivity in biological systems?
- Reactive Sites :
- Carboxylic Acid (-COOH) : Enables salt formation (e.g., sodium salts for solubility) and conjugation with biomolecules.
- Thiazole Ring : Participates in π-π stacking and hydrogen bonding with enzyme active sites (e.g., heparanase inhibition).
- Isoindole Dione : Acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-angiogenic effects)?
- Contextual Analysis :
- Cell Line Variability : Test across multiple cancer models (e.g., HepG2 vs. MCF-7) to assess tissue-specific responses.
- Dose-Dependent Effects : IC50 values may shift from cytotoxic (≥50 µM) to anti-angiogenic (≤10 µM) due to off-target effects at higher concentrations .
- Mechanistic Studies :
- siRNA Knockdown : Confirm heparanase dependency in anti-metastatic assays.
- Transcriptomics : Identify pathways (e.g., VEGF, MMPs) modulated at sub-cytotoxic doses .
Q. How can computational methods guide the design of derivatives with enhanced heparanase inhibition?
- In Silico Workflow :
- Docking Simulations : Use AutoDock Vina to model interactions between the thiazole ring and heparanase’s active site (PDB: 5E9B).
- QSAR Models : Correlate substituent electronegativity (e.g., electron-withdrawing groups on thiazole) with IC50 improvements .
- Validation :
- Enzymatic Assays : Compare inhibition kinetics (Km, Vmax) of derivatives against wild-type heparanase .
Q. What methodologies quantify the compound’s stability under physiological conditions?
- Stability Protocols :
- pH-Dependent Degradation : Incubate in buffers (pH 2–8) and monitor via LC-MS over 24 hours.
- Serum Stability : Assess half-life in fetal bovine serum (FBS) at 37°C, identifying esterase-sensitive motifs .
- Metabolite Identification :
- HR-MS/MS : Detect hydrolysis products (e.g., free carboxylic acid) and oxidative metabolites (e.g., sulfoxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
